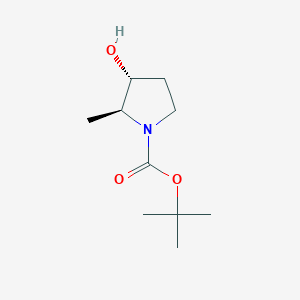

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

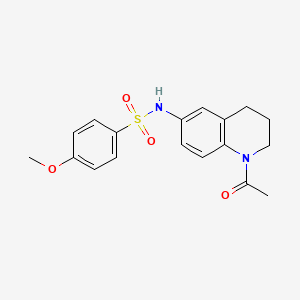

Descripción general

Descripción

Tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. This compound is a chiral molecule that has a pyrrolidine ring and a carboxylate group, which makes it an important building block for the synthesis of various biologically active compounds. In

Aplicaciones Científicas De Investigación

Biomonitoring and Exposure Assessment

A study aimed to assess the exposure of young German adults to butylated hydroxytoluene (BHT), a tert-butyl derivative used ubiquitously in various products. This research found widespread exposure among the population, as evidenced by the detection of BHT metabolites in urine samples. This study underscores the importance of biomonitoring for understanding the extent of human exposure to chemical compounds, including tert-butyl derivatives (Schmidtkunz et al., 2020).

Toxicokinetics and Human Exposure

Research on the toxicokinetics of ethers used as fuel oxygenates, including methyl-tert.butyl ether (MTBE) and ethyl-tert.butyl ether (ETBE), summarizes their biotransformation and excretion in rats and humans. This study indicates that these compounds are rapidly absorbed and cleared, with biotransformation being a significant pathway for their elimination. Understanding the toxicokinetics of tert-butyl derivatives is crucial for assessing their potential health impacts (Dekant et al., 2001).

Occupational Exposure and Safety

An investigation into the occupational exposure of gasoline road-tanker drivers to MTBE and methyl tert-amyl ether (MTAE) highlights the potential for inhalation exposure among workers. This study also explores the utility of biological monitoring for assessing uptake of these ethers, offering insights into workplace safety and health risk assessments for those handling tert-butyl derivatives (Saarinen et al., 1998).

Chemical Sensory Research

A study on the odor detection of mixtures including homologous carboxylic acids and coffee aroma compounds provides insight into the sensory properties of various chemicals, potentially including tert-butyl derivatives. This research could inform the development of flavors, fragrances, and other consumer products by understanding how these compounds interact with human sensory systems (Miyazawa et al., 2009).

Mecanismo De Acción

Target of Action

The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group, a part of the compound, is known for its unique reactivity pattern . It is often used in chemical transformations, suggesting that it may interact with its targets through chemical reactions .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s physical state is solid at 20°c, and it should be stored under inert gas . These properties may influence its bioavailability.

Result of Action

The compound’s unique structure, particularly the presence of the tert-butyl group, suggests that it may have specific reactivity patterns that could result in unique molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is air-sensitive and should be stored under inert gas . This suggests that exposure to air could potentially affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)

![N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2918200.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918201.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2918206.png)

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

![tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate](/img/structure/B2918214.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)

![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)